molecular formula C13H11BrO2 B1519046 [4-(4-Bromophenoxy)phenyl]methanol CAS No. 1039899-07-4

[4-(4-Bromophenoxy)phenyl]methanol

Cat. No.: B1519046
CAS No.: 1039899-07-4
M. Wt: 279.13 g/mol
InChI Key: GJIZQCNMCIBKAD-UHFFFAOYSA-N
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Description

“[4-(4-Bromophenoxy)phenyl]methanol” is an organic compound with the empirical formula C13H11BrO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CC=C(C=C1)OC2=CC=C(CO)C=C2 . This indicates that the molecule consists of a bromophenyl group (BrC1=CC=C(C=C1)) linked to a phenylmethanol group (OC2=CC=C(CO)C=C2) via an ether bond (O).

Scientific Research Applications

Synthesis and Antioxidant Properties

One of the notable applications of derivatives of [4-(4-Bromophenoxy)phenyl]methanol is in the synthesis and evaluation of their antioxidant properties. For instance, derivatives of this compound have been synthesized through bromination and demethylation processes, leading to the production of compounds with significant in vitro antioxidant activities. These activities were measured against various radicals and ions, highlighting the compounds' potential as antioxidants. Such synthesized bromophenols have been found to possess effective antioxidant power, comparable to standard antioxidant compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antibacterial Applications

Research has also explored the antibacterial potential of bromophenol derivatives. Isolated compounds from the marine alga Rhodomela confervoides, which include derivatives of this compound, have shown moderate to potent antibacterial activity against various strains of bacteria. These findings suggest the relevance of such compounds in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Applications in Fuel Cell Technology

Another significant application area for this compound derivatives is in the field of fuel cell technology. These derivatives have been utilized in the synthesis of fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group. The resultant phosphonated polymer exhibits excellent thermal, oxidative, and dimensional stability, along with reasonable proton conductivity, making it a potential candidate for polymeric electrolyte membranes in fuel cells (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Chemical Synthesis and Structural Analysis

The compound's utility extends to chemical synthesis and structural analysis as well. The synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl) methanone, a related derivative, has been documented along with its confirmation via X-ray crystal structure determination. This highlights the compound's role in facilitating advanced chemical synthesis and analysis techniques (Kuang, 2009).

Safety and Hazards

“[4-(4-Bromophenoxy)phenyl]methanol” is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a hazard statement H317, which means it may cause an allergic skin reaction . The precautionary statement P280 advises wearing protective gloves and eye/face protection .

Properties

IUPAC Name

[4-(4-bromophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIZQCNMCIBKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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